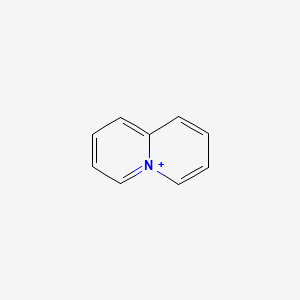

Quinolizinium

説明

特性

IUPAC Name |

quinolizin-5-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOHRXPYGSKUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+]2C=CC=CC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276229 | |

| Record name | quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255-59-4 | |

| Record name | Quinolizinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolizinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Fluorescent Dyes and Probes

Fluorescent Properties

Quinolizinium derivatives are widely utilized as fluorescent dyes due to their strong luminescent properties. Recent studies have synthesized new this compound-based fluorescent compounds that demonstrate tunable photophysical characteristics, making them suitable for applications in cellular imaging and molecular probes .

Case Study: Photocatalysis

A library of this compound compounds was developed for visible-light-induced photocatalysis. These compounds exhibited good yields in three different photocatalytic reactions, highlighting their potential in catalysis and environmental applications .

| Compound | Yield (%) | Application |

|---|---|---|

| Q1 | 65 | Photocatalysis |

| Q2 | 58 | Fluorescent dye |

| Q3 | 70 | Cellular imaging |

Bioconjugation and Protein Modification

Selective Modification of Peptides

this compound-based fluorescent reagents have been shown to selectively modify cysteine-containing peptides and proteins. These reagents undergo nucleophilic addition reactions with the sulfhydryl groups of cysteine, achieving conversion rates up to 99% . This selectivity is crucial for developing targeted therapeutic agents.

Case Study: Enzymatic Activity

Modified proteins using this compound compounds retained comparable enzymatic activities to their unmodified counterparts, indicating that these modifications do not adversely affect protein function. For instance, the modification of Bacillus caldovelox arginase mutants demonstrated similar anticancer efficacy as unmodified proteins .

Antimicrobial and Antiparasitic Activities

Antimalarial Properties

Research has indicated that certain this compound derivatives exhibit strong antimalarial activity against Plasmodium falciparum. Compounds showed effective concentrations as low as 2.1 nM, suggesting potential for drug development against malaria . The mechanism of action appears to be independent of indoleamine 2,3-dioxygenase (IDO-1) inhibition, which is a common target in malaria treatments.

| Compound | Effective Concentration (nM) | Activity |

|---|---|---|

| Q4 | 2.1 | Antimalarial |

| Q5 | 6.7 | Antiparasitic |

Environmental Applications

Formaldehyde Detection

this compound-based fluorescent probes have been developed for the rapid detection of formaldehyde in various environments. These probes utilize a unique reaction mechanism that allows for quick responses (as low as 15 minutes) and high selectivity for formaldehyde over other competing agents . The ability to function across a wide pH range enhances their applicability in different settings.

類似化合物との比較

Comparison with Similar Compounds

Quinolizinium shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparison:

Benzo[b]this compound

- Structure: A benzannulated derivative of this compound, enhancing conjugation and altering electronic properties.

- Photophysics: Absorption maxima of 9-(arylethynyl)benzo[b]this compound derivatives (e.g., 2a–d) range between 380–450 nm, slightly red-shifted compared to aryl-substituted analogs due to donor-acceptor interactions .

- DNA Binding : Binds duplex and quadruplex DNA with constants (Kb) of 0.2–2.2 × 10<sup>5</sup> M<sup>−1</sup>, though lacking selectivity between DNA forms .

- Synthetic Limitations: More sensitive to reaction conditions than this compound, leading to side reactions in Pd-mediated couplings .

Naphthothis compound

- Structure : Incorporates a naphthalene ring, further extending π-conjugation.

- Photophysics: Absorption spectra resemble benzo[b]this compound derivatives but with broader emission bands in solid states (e.g., 47b emits at 453–486 nm) .

- Applications : Used in pH-sensitive probes; deprotonation at high pH yields merocyanine-type dyes with red-shifted absorption .

Indolo[2,3-a]this compound

- Structure: Fused indole and this compound rings, as seen in natural products like nukuhivensium (1) .

- Bioactivity: Exhibits low antimicrobial activity compared to synthetic this compound bioconjugates, which target cysteine residues in peptides/proteins .

Berberine and Isoquinoline Alkaloids

- Structure: Natural isoquinoline derivatives with similar cationic charges but distinct ring systems .

- DNA Interaction: Berberine is a classic DNA intercalator, whereas this compound derivatives bind DNA without intercalation, relying on electrostatic interactions .

- Fluorescence: this compound outperforms berberine in fluorescence intensity due to delocalized charge and structural rigidity .

Key Data Tables

Table 1. Photophysical Properties of Selected Compounds

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | ΦF (%) | Solubility |

|---|---|---|---|---|

| This compound (46 ) | 350 (solid) | 350 (solid) | >99 | Low in water |

| Benzo[b]this compound (2a ) | 380–450 | 450–500 | N/A | Low in water |

| Naphthothis compound | 400–480 | 453–486 (liquid) | 82–99 | Moderate in DMSO |

| Berberine | 340–360 | 520–550 | <5 | High in water |

Table 2. DNA-Binding Constants (Kb, M<sup>−1</sup>)

| Compound | Duplex DNA | Quadruplex DNA |

|---|---|---|

| Benzo[b]this compound | 0.2–2.2 × 10<sup>5</sup> | 0.2–2.2 × 10<sup>5</sup> |

| Berberine | 1.5 × 10<sup>6</sup> | 3.0 × 10<sup>6</sup> |

準備方法

Rhodium(III)-Catalyzed Annulation

Modern protocols leverage rhodium(III) catalysts for direct C–H bond functionalization, enabling efficient synthesis of this compound salts from 2-alkenylpyridines and alkynes. Luo et al. demonstrated that [Cp*RhCl₂]₂ (2.8 mol%) and Cu(BF₄)₂·6H₂O in methanol under oxygen at 60°C for 18 hours achieve yields up to 53% (Table 1). Solvent screening revealed methanol as optimal, with DCE and THF yielding ≤20%. This method tolerates diverse alkynes, including aryl and alkyl variants, facilitating access to substituted this compound salts.

Table 1: Optimization of Rh(III)-Catalyzed this compound Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DME | 30 | 24 | 10 |

| 4 | MeOH | 30 | 24 | 14 |

| 7 | 1,4-Dioxane | 30 | 24 | Trace |

Ruthenium(II)-Mediated Approaches

Ru(II) catalysts, such as [RuCl₂(p-cymene)]₂, offer complementary reactivity under nitrogen atmospheres. Using AgBF₄ and Cu(BF₄)₂·6H₂O in ethyl acetate at 100°C for 24 hours, yields up to 53% were achieved for this compound salts. Notably, acetone outperformed polar aprotic solvents like DMF, underscoring the role of solvent polarity in stabilizing intermediates.

Heteroannulation Strategies

Recent work integrates classical quinoline synthesis with C–H activation to construct extended this compound-fused architectures. The Skraup–Doebner–Von Miller reaction, followed by Rh-catalyzed C–H activation/annulation (CHAA), enables the preparation of curved this compound-corannulene hybrids. For example, diaminocorannulene 9 undergoes double Skraup–Doebner–Von Miller quinoline synthesis to install pyridine moieties, which subsequently participate in Rh-catalyzed CHAA with alkynes (Scheme 1). Single-crystal X-ray analysis confirmed bowl depths of 1.28–1.50 Å and "windmill-like" packing for derivatives like 12a(2PF₆⁻) .

Functionalization and Derivatization

Post-synthetic modifications expand the utility of this compound cores. Wong et al. developed gold-catalyzed cis-difunctionalization of quinolinium diazonium salts with electron-deficient alkynes, yielding fluorescent probes like QA1–2 (Scheme 2). These reagents exhibit selectivity for cysteine-containing peptides, with conversions up to 99%. Additionally, hydrogenation of this compound salts over Pd/C produces tetrahydro derivatives (e.g., 3aa’ ), broadening access to reduced analogs.

Comparative Analysis and Advancements

Efficiency and Selectivity

Rh(III) catalysis offers superior yields (up to 53%) compared to classical methods (≤30%). Ru(II) systems, while equally efficient, require higher temperatures (100°C vs. 60°C for Rh). Heteroannulation strategies achieve complex architectures but demand multi-step sequences (3–5 steps).

Electrochemical and Optical Properties

This compound salts exhibit tunable redox behavior. Cyclic voltammetry of 12a(2PF₆⁻) reveals five reversible reduction waves (E₁ = −0.88 V vs. Fc⁺/Fc), indicating strong electron-accepting character. Fluorescence quantum yields (Φ_f = 9–13%) surpass pristine corannulene (Φ_f = 1%), highlighting the impact of nitrogen doping.

Q & A

Q. What are the standard synthetic routes for quinolizinium derivatives, and how can their purity be validated?

Methodological Answer:

- Synthetic Routes : Common methods include cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Solvent selection (e.g., DMF or ethanol) and temperature control (80–120°C) are critical for yield optimization .

- Purity Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity. Purity ≥95% should be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How do researchers assess the stability of this compound salts under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via UV-Vis spectroscopy (absorbance shifts >10 nm indicate instability) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and differential scanning calorimetry (DSC) to identify phase transitions .

Q. What spectroscopic techniques are most reliable for characterizing this compound-based complexes?

Methodological Answer:

- Primary Techniques : ¹H NMR (chemical shifts δ 7–9 ppm for aromatic protons) and IR spectroscopy (C=N stretching at ~1650 cm⁻¹).

- Advanced Validation : X-ray crystallography for unambiguous structural elucidation, supplemented by DFT calculations to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray, HRMS). For ambiguous NMR signals, use 2D-COSY or NOESY to assign proton-proton correlations .

- Computational Aids : Employ density functional theory (DFT) to simulate NMR/IR spectra (software: Gaussian, ORCA). Mismatches >5% may indicate impurities or conformational flexibility .

Q. What experimental designs are optimal for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Catalytic Screening : Test palladium (PdCl₂), nickel (Ni(acac)₂), and copper (CuI) catalysts in Suzuki-Miyaura couplings. Monitor reaction progress via TLC (Rf shifts) and GC-MS for byproduct analysis.

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., metal-ligand complexes) .

Q. How can computational models predict this compound’s electronic properties for optoelectronic applications?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Control : Implement design of experiments (DoE) to optimize variables (temperature, stoichiometry). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

- Statistical Analysis : Apply ANOVA to identify critical factors (p < 0.05) and establish tolerance limits (e.g., ±2°C for reaction temperature) .

Data Contradiction & Reproducibility

Q. How should researchers address irreproducible biological activity data for this compound compounds?

Methodological Answer:

Q. What protocols ensure rigorous characterization of novel this compound polymorphs?

Methodological Answer:

- Crystallographic Analysis : Submit crystals for synchrotron XRD (resolution ≤1.0 Å).

- Thermal Profiling : Combine DSC with hot-stage microscopy to map polymorph transitions .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?

Methodological Answer:

- Feasibility : Pilot studies to confirm resource availability (e.g., ≥50 mg of substrate for synthesis).

- Novelty : Prioritize understudied derivatives (e.g., 8-azathis compound) or novel applications (e.g., photocatalysis) .

Tables for Key Data

| Synthetic Condition Optimization | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization (H₂SO₄) | DMF | 100 | 72 | 97.3 |

| Cyclization (PPA) | Toluene | 120 | 68 | 95.8 |

| Stability Profile (pH 7.4, 37°C) | Time (h) | % Remaining |

|---|---|---|

| This compound Bromide | 24 | 98.5 |

| This compound Chloride | 72 | 89.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。